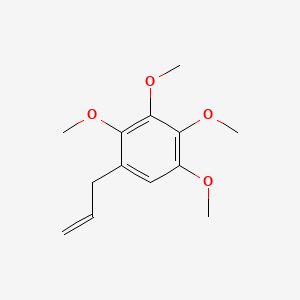
Allyltetramethoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Allyltetramethoxybenzene is a benzenetriol. It has a role as a metabolite.
1, 2, 3, 4-Tetramethoxy-5-(2-propenyl)benzene, also known as 1-allyl-2, 3, 4, 5-tetramethoxy-benzene or 6-methoxyelemicin, belongs to the class of organic compounds known as anisoles. These are organic compounds containing a methoxybenzene or a derivative thereof. 1, 2, 3, 4-Tetramethoxy-5-(2-propenyl)benzene exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, 1, 2, 3, 4-tetramethoxy-5-(2-propenyl)benzene is primarily located in the membrane (predicted from logP). Outside of the human body, 1, 2, 3, 4-tetramethoxy-5-(2-propenyl)benzene can be found in herbs and spices and parsley. This makes 1, 2, 3, 4-tetramethoxy-5-(2-propenyl)benzene a potential biomarker for the consumption of these food products.
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Structure
Allyltetramethoxybenzene is characterized by four methoxy groups attached to a benzene ring, contributing to its unique chemical behavior. The presence of the allyl group enhances its reactivity, making it suitable for various synthetic applications. Its structure can be represented as follows:This compound=C6(OCH3)4C3H5
Antitumor Activity
Recent studies have highlighted the antitumor potential of this compound derivatives, particularly when conjugated with triphenylphosphine (TPP). These derivatives have shown promising cytotoxic effects against various cancer cell lines:
- A549 (lung carcinoma) : IC₅₀ = 121.7 µM
- MCF-7 (breast adenocarcinoma) : IC₅₀ = 193 µM
- HT-29 (colon adenocarcinoma) : IC₅₀ = 298 µM
The mechanism involves mitochondrial targeting, leading to apoptosis through mitochondrial membrane depolarization and cytochrome c release .
Synergistic Effects with Antibiotics
This compound has been studied for its synergistic effects when combined with antibiotics like levofloxacin. When used in cyclodextrin formulations, it enhances the solubility and antibacterial activity of these drugs, demonstrating potential as an adjuvant in treating bacterial infections .
Biological Activities
This compound exhibits a range of biological activities that contribute to its therapeutic potential:
- Antioxidant Properties : It has shown significant antioxidant activity, which can protect cells from oxidative stress .
- Anti-inflammatory Effects : The compound's ability to modulate inflammatory responses adds to its therapeutic profile .
Case Study 1: Antitumor Formulations
A study investigated the formulation of antitumor drugs combining paclitaxel with TPP derivatives of this compound. The results indicated enhanced cytotoxicity against A549 cells while maintaining low toxicity towards non-cancerous HEK293T cells .
Case Study 2: Cyclodextrin Complexation
Research on the complexation of this compound with β-cyclodextrins demonstrated a substantial increase in solubility (up to 1000 times) and improved antibacterial efficacy against both Gram-positive and Gram-negative bacteria . This finding suggests that such formulations could lead to more effective therapeutic strategies.
Eigenschaften
CAS-Nummer |
15361-99-6 |
|---|---|
Molekularformel |
C13H18O4 |
Molekulargewicht |
238.28 g/mol |
IUPAC-Name |
1,2,3,4-tetramethoxy-5-prop-2-enylbenzene |
InChI |
InChI=1S/C13H18O4/c1-6-7-9-8-10(14-2)12(16-4)13(17-5)11(9)15-3/h6,8H,1,7H2,2-5H3 |
InChI-Schlüssel |
HRAXJWRHSUTMCS-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=C(C(=C1)CC=C)OC)OC)OC |
Kanonische SMILES |
COC1=C(C(=C(C(=C1)CC=C)OC)OC)OC |
melting_point |
25.0 °C 25°C |
Key on ui other cas no. |
101843-39-4 15361-99-6 |
Physikalische Beschreibung |
Solid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















